molecular formula C13H15NO3 B1200103 Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate CAS No. 16381-42-3

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Cat. No. B1200103
CAS RN: 16381-42-3
M. Wt: 233.26 g/mol
InChI Key: MZBGNUFRAXDPAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl 5-hydroxyindole-3-carboxylates involves designing and synthesizing a series of compounds confirmed by IR, 1H NMR, and MS techniques. For example, a compound showing significant anti-HBV activity more potent than lamivudine was synthesized, highlighting the potential of ethyl indole carboxylates in medicinal chemistry (Chunshen Zhao et al., 2006).

Molecular Structure Analysis

Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, has been used to characterize similar compounds like methyl 5-methoxy-1H-indole-2-carboxylate. These studies provide insights into the electronic nature, bonding, and anti-bonding structures, as well as the reactivity of the molecule, contributing to our understanding of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate's molecular structure (M. Almutairi et al., 2017).

Chemical Reactions and Properties

Ethyl indole carboxylates undergo a variety of chemical reactions, including synthesis via esterification, functionalization through oxidative heterocyclization, and thermal rearrangement. These reactions are crucial for the modification and functionalization of the indole core, enabling the derivation of compounds with specific properties and activities (R. Bradbury et al., 1982).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structures, are determined by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into the arrangement and interaction of molecules, which is crucial for understanding the physical properties and stability of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the potential for further functionalization, are influenced by the indole core and substituents. Studies on similar compounds reveal the reactivity patterns and functional group compatibility, guiding the synthesis and application of ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate in various chemical contexts (A. V. Velikorodov et al., 2016).

Scientific Research Applications

Synthesis of Oxazino [4,3-a]indoles

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .
  • Methods of Application: While the exact methods and parameters are not specified, cascade addition-cyclization reactions typically involve the formation of multiple bonds and rings in a single reaction .
  • Results or Outcomes: The outcome of this process is the formation of oxazino [4,3-a]indoles .

Preparation of Indolecarboxamides

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is used as a reactant for the preparation of indolecarboxamides, which act as cannabinoid CB1 receptor antagonists .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of indolecarboxamides, which have potential therapeutic applications due to their antagonistic effect on the cannabinoid CB1 receptor .

Preparation of Indole-3-propionic Acids

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound is used as a reactant for the preparation of indole-3-propionic acids, which have anti-inflammatory and analgesic properties .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of indole-3-propionic acids, which have potential therapeutic applications due to their anti-inflammatory and analgesic properties .

Friedel-Crafts Acylation

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used as a reactant for Friedel-Crafts acylation with nitrobenzoyl chloride .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of a new compound through the Friedel-Crafts acylation process .

Preparation of Hypoxia-Selective Cytotoxicity of Indolequinone Antitumor Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is useful for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of indolequinone antitumor agents, which have potential therapeutic applications due to their hypoxia-selective cytotoxicity .

Synthesis of Indirubin Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: This compound is used in the synthesis of indirubin derivatives .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of indirubin derivatives, which have potential therapeutic applications .

Metal-Free Friedel-Crafts Alkylation

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used as a reactant for metal-free Friedel-Crafts alkylation .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of a new compound through the Friedel-Crafts alkylation process .

Preparation of Aminoindolylacetates

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is used in the synthesis of aminoindolylacetates .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of aminoindolylacetates, which have potential therapeutic applications .

Synthesis of Inhibitors of Protein Kinases

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used in the synthesis of inhibitors of protein kinases .
  • Methods of Application: The exact methods and parameters for this application are not specified .
  • Results or Outcomes: The result is the creation of protein kinase inhibitors, which have potential therapeutic applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Future Directions

Indole derivatives have been extensively explored as potential therapeutic agents. For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis . Moreover, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest promising future directions for the study and application of indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBGNUFRAXDPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345459
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

CAS RN

16381-42-3
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (1 ml) was added to a solution of 4-methoxyphenyl hydrazine hydrochloride (11.2 g) and 2-oxobutyric acid (8.72 g) in ethanol (250 ml), and the solution heated at reflux for 16 hours. The reaction was cooled, concentrated in vacuo, and the residue triturated with ethanol to give the title compound as a white solid (8.8 g, 59%). NMR δ 1.36 (t, 3H), 3.76 (s, 3H), 4.30 (q, 2H), 6.88 (dd, 1H), 7.03 (d, 1H), 7.28 (d, 1H), 11.28 (bs, 1H); m/z 232 (M−H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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